6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-13-6-2-4-11(8-13)15(18)17-9-12-5-3-7-16-14(12)10-17/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQJUGYXDSPUQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC3=C(C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a biological probe to investigate cellular processes.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . By binding to the active site of these kinases, the compound can block their signaling pathways, leading to the inhibition of cancer cell growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key analogs of 6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine, highlighting structural variations, molecular properties, and biological activities:
Drug-Likeness and Physicochemical Properties
Comparative analysis of key parameters:
The 3-methoxybenzoyl group likely improves membrane permeability compared to polar derivatives (e.g., hydroxyethyl ) while maintaining better solubility than fully aromatic substituents (e.g., benzyl ).
Biological Activity
6-(3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents an in-depth analysis of its biological activity, including relevant research findings, case studies, and a comparative analysis of similar compounds.
Structural Overview
The compound features a pyrrolo[3,4-b]pyridine core with a methoxybenzoyl substituent. This unique structure contributes to its solubility and reactivity, making it a candidate for various pharmacological applications.
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrrolo[3,4-b]pyridine derivatives. For instance, the compound has shown effectiveness against various cancer cell lines. In vitro studies indicated that certain derivatives exhibited cytotoxicity against ovarian and breast cancer cells while maintaining limited toxicity towards non-cancerous cells .
Table 1: Anticancer Activity of Pyrrolo[3,4-b]pyridine Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Ovarian | 15 | Moderate cytotoxicity |
| 6-(4-fluorobenzyl)-5H-pyrrolo[3,4-b]pyridine | Breast | 20 | Limited toxicity to normal cells |
| 6-(2-fluoro-3-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine | Lung | 10 | High selectivity for cancer cells |
Antimycobacterial Activity
Research has highlighted the antimycobacterial properties of pyrrolo[3,4-b]pyridine derivatives. Compounds have been tested against Mycobacterium tuberculosis, with some exhibiting significant inhibitory effects. For example, derivatives with specific substitutions showed MIC values as low as 0.15 µM .
Table 2: Antimycobacterial Activity
| Compound Name | MIC (µM) | Activity Level |
|---|---|---|
| This compound | <0.15 | Excellent |
| 6-(2-fluorobenzyl)-5H-pyrrolo[3,4-b]pyridine | 0.5 | Moderate |
| Isoniazid (Control) | <0.1 | Excellent |
Analgesic and Anti-inflammatory Properties
Pyrrolo[3,4-b]pyridine derivatives have also been investigated for their analgesic and anti-inflammatory effects. Some studies suggest that these compounds may modulate pain pathways effectively .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding : Interaction with specific receptors can modulate signaling pathways related to inflammation and pain.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Study on Ovarian Cancer Cells : A recent study evaluated the cytotoxic effects of various pyrrolo[3,4-b]pyridine derivatives on ovarian cancer cell lines. Results indicated that compounds with methoxy substitutions had enhanced efficacy compared to their non-substituted counterparts .
- Antimycobacterial Efficacy : Another research focused on the synthesis of new pyrrolo[3,4-b]pyridine derivatives aimed at combating tuberculosis. The study found that certain substitutions significantly increased the compounds' activity against M. tuberculosis .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other pyrrolopyridine derivatives:
Table 3: Comparison of Biological Activities
| Compound Name | Anticancer Activity | Antimycobacterial Activity | Analgesic Activity |
|---|---|---|---|
| This compound | Moderate | Excellent | Moderate |
| 6-(2-fluorobenzyl)-5H-pyrrolo[3,4-b]pyridine | High | Moderate | Low |
| Isoniazid (Control) | Low | Excellent | Not Applicable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
